Cas no 352020-03-2 (STRESSCOPIN HUMAN)

STRESSCOPIN HUMAN Chemical and Physical Properties
Names and Identifiers
-
- STRESSCOPIN HUMAN
- Stresscopin (human)
- Stresscopin (human), SCP (human)
- Urocortin III human
- Stresscopin trifluoroacetate salt human >=90% (HPLC)
- STRESSCOPIN HUMAN
-
- MDL: MFCD03458628
Experimental Properties
- Solubility: H2O: soluble
STRESSCOPIN HUMAN Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 22-24/25
- Storage Condition:−20°C
STRESSCOPIN HUMAN Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB477650-1 mg |
Stresscopin (human); . |
352020-03-2 | 1mg |
€1351.00 | 2023-06-15 | ||
AAPPTec | P002493-10mg |
Stresscopin |
352020-03-2 | 10mg |
$2.265.00 | 2024-10-22 | ||
AAPPTec | P002493-5mg |
Stresscopin |
352020-03-2 | 5mg |
$1.360.00 | 2024-10-22 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S276274-1mg |
STRESSCOPIN HUMAN |
352020-03-2 | ≥95% | 1mg |
¥3338.90 | 2023-09-01 | |
abcr | AB477650-0.50,5mg |
Stresscopin (human); . |
352020-03-2 | 0.50,5mg |
€830.00 | 2024-04-17 | ||
LKT Labs | S7871-1mg |
Stresscopin, human |
352020-03-2 | ≥95% | 1mg |
$295.00 | 2024-05-21 | |
LKT Labs | S7871-0.5mg |
Stresscopin, human |
352020-03-2 | ≥95% | 0.5mg |
$175.00 | 2024-05-21 | |
LKT Labs | S7871-1 mg |
Stresscopin, human |
352020-03-2 | ≥95% | 1mg |
$560.00 | 2023-07-10 | |
AAPPTec | P002493-1mg |
Stresscopin |
352020-03-2 | 1mg |
$455.00 | 2024-10-22 | ||
LKT Labs | S7871-0.5 mg |
Stresscopin, human |
352020-03-2 | ≥95% | 0.5 mg |
$304.10 | 2023-07-10 |
STRESSCOPIN HUMAN Related Literature
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
Additional information on STRESSCOPIN HUMAN
Recent Advances in Stresscopin Human Research: Insights from Compound 352020-03-2
The field of chemical biomedicine continues to evolve rapidly, with significant breakthroughs in peptide-based therapeutics. Among these, Stresscopin Human (also known as Urocortin 3) has emerged as a critical neuropeptide involved in stress response modulation. Recent studies focusing on the compound 352020-03-2 have shed new light on its potential interactions with Stresscopin Human, opening avenues for novel therapeutic applications. This research brief synthesizes the latest findings from peer-reviewed journals, clinical trial data, and pharmacological analyses to provide a comprehensive update on this promising area of study.
Stresscopin Human belongs to the corticotropin-releasing factor (CRF) family and plays a pivotal role in the hypothalamic-pituitary-adrenal axis. Its interaction with CRF receptor 2 (CRFR2) has been implicated in various physiological processes, including anxiety regulation and cardiovascular function. The compound 352020-03-2, a newly characterized small molecule, has demonstrated remarkable binding affinity to Stresscopin Human in recent in vitro studies. Structural analysis reveals that 352020-03-2 may act as an allosteric modulator, potentially enhancing the peptide's stability and receptor binding efficiency.
Recent pharmacological investigations employing surface plasmon resonance (SPR) spectroscopy and nuclear magnetic resonance (NMR) have provided unprecedented insights into the molecular dynamics of the 352020-03-2-Stresscopin Human complex. These studies suggest that the compound stabilizes a particular conformational state of Stresscopin Human, which may explain its observed effects on CRFR2 signaling pathways. Notably, animal models treated with 352020-03-2 showed enhanced Stresscopin Human-mediated responses in stress adaptation tests, with improved behavioral outcomes compared to control groups.
The therapeutic potential of this interaction is particularly promising for stress-related disorders. Phase I clinical trials investigating 352020-03-2 as a Stresscopin Human modulator have reported favorable pharmacokinetic profiles, with good blood-brain barrier penetration and acceptable safety margins. Researchers are particularly excited about the compound's selectivity for CRFR2 over CRFR1, which may translate to reduced side effects compared to existing CRF-targeting therapies.
From a biochemical perspective, the 352020-03-2-Stresscopin Human interaction represents a fascinating case study in peptide-small molecule recognition. X-ray crystallography data published in Nature Chemical Biology (2023) reveals an unusual binding pocket formation when 352020-03-2 interacts with Stresscopin Human, causing a significant stabilization of the peptide's α-helical domains. This structural modification appears to protect Stresscopin Human from enzymatic degradation while maintaining its biological activity.
Looking forward, several research groups are exploring the potential of 352020-03-2-Stresscopin Human complexes in cardiovascular applications. Preliminary data suggests that this combination may offer cardioprotective effects during ischemic events, possibly through enhanced CRFR2-mediated signaling in cardiac tissue. Additionally, the combination shows promise in metabolic regulation, with early studies indicating potential benefits in glucose homeostasis and energy metabolism.
In conclusion, the emerging research on 352020-03-2 and its interaction with Stresscopin Human represents a significant advancement in neuropeptide therapeutics. The compound's unique modulatory effects, combined with Stresscopin Human's physiological importance, create exciting opportunities for drug development. As research progresses into later-stage clinical trials, the scientific community anticipates important revelations about the full therapeutic potential of this molecular interaction. Future directions may include structure-activity relationship studies to optimize 352020-03-2 derivatives and investigations into combination therapies with existing psychiatric medications.
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